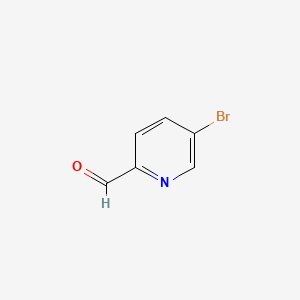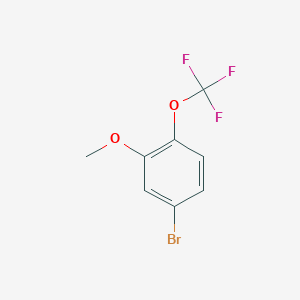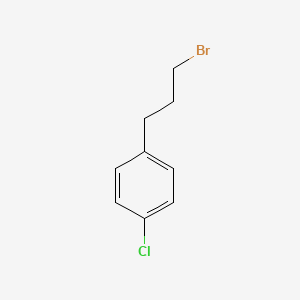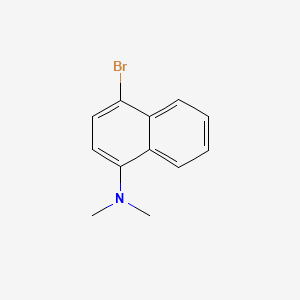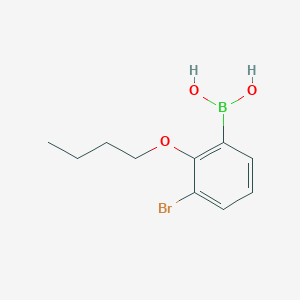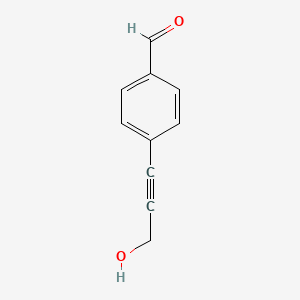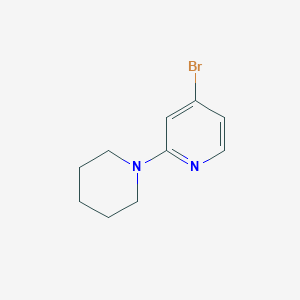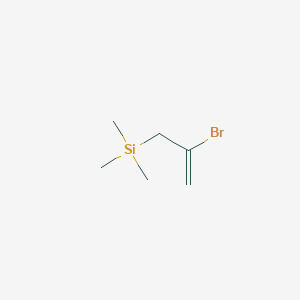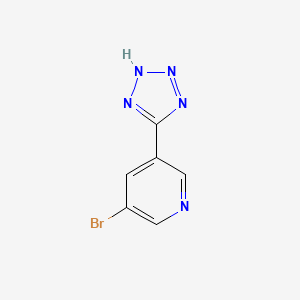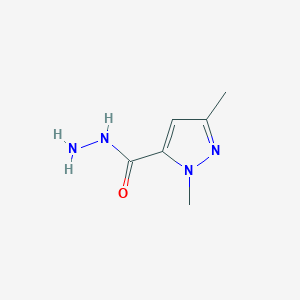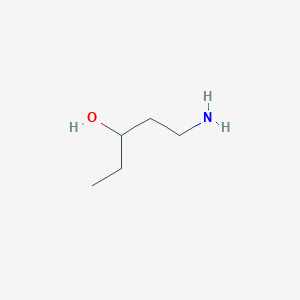
1-Aminopentan-3-ol
Vue d'ensemble
Description
1-Aminopentan-3-ol is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of bioactive molecules and antiviral agents. It is an amino alcohol, a class of compounds that contain both an amine and an alcohol functional group. This dual functionality makes it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 1-Aminopentan-3-ol and its derivatives has been explored through different methods. One approach involves the proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. This method has been used to create both syn and anti-1,3-amino alcohols, demonstrating the versatility of this approach in generating compounds with varying stereochemistry . Another synthesis route reported the preparation of 1-amino-5-(benzyloxy)pentan-3-ol from 1-(benzyloxy)but-3-ene through epoxidation and subsequent regiospecific opening of the epoxide .
Molecular Structure Analysis
The molecular structure of 1-Aminopentan-3-ol derivatives has been confirmed using various analytical techniques. Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including both proton (1H) and carbon-13 (13C) NMR, have been employed to verify the structure of synthesized compounds .
Chemical Reactions Analysis
1-Aminopentan-3-ol serves as a precursor for various chemical reactions. It has been used to synthesize nucleoside analogues, which are compounds structurally similar to nucleosides and have potential antiviral applications. The reactivity of the amino group allows for the introduction of different nucleobases, creating a diverse range of nucleoside analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentane amino derivatives, including those derived from 1-Aminopentan-3-ol, have been studied. These compounds have been tested for their efficacy as bactericides against sulfate-reducing bacteria and as anticorrosive agents. The studies found that these derivatives exhibit high anticorrosive properties and are effective in suppressing the growth of sulfate-reducing bacteria .
Relevant Case Studies
In one case study, the synthesis of (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, a bioactive molecule, was achieved using the proline-catalyzed synthesis method, showcasing the practical application of 1-Aminopentan-3-ol in medicinal chemistry . Another study evaluated the antiviral activity of 1-Aminopentan-3-ol-derived nucleoside analogues, with one compound showing inhibition of the cytopathic effect of HSV-1, highlighting the potential of these derivatives in antiviral drug development .
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis of Derivatives: New derivatives of 1-aminopentan-3-ol have been synthesized, such as 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, for applications as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Biofuels and Microorganisms
- Biofuel Production: Pentanol isomers, including those related to 1-aminopentan-3-ol, are produced as biofuels through metabolic engineering of microbial strains. These isomers have potential applications as biofuels, although the current production levels are not yet practical for industrial applications (Cann & Liao, 2009).
Biocatalysis and Pharmaceuticals
- Chiral Amino Alcohols Synthesis: Chiral amino alcohols, including variants of 1-aminopentan-3-ol, have been synthesized using biocatalytic routes. These compounds are important as pharmaceutical intermediates, and biocatalysis offers an environmentally friendly alternative to chemical synthesis (Smith et al., 2010).
Food Chemistry and Aroma Compounds
- Food Aroma Analysis: Compounds structurally similar to 1-aminopentan-3-ol, such as 3-mercapto-2-methylpentan-1-ol, have been identified and quantified in various Allium species (like onions and leeks). These compounds contribute significantly to the aroma profiles of these foods (Granvogl, Christlbauer, & Schieberle, 2004).
Chemical Synthesis and Reactions
- Regiospecific Chemical Reactions: Studies on regiospecific attacks of nucleophiles on derivatives of compounds similar to 1-aminopentan-3-ol provide insights into complex chemical reactions and their mechanisms. These findings are valuable for understanding and designing specific chemical syntheses (Liberato et al., 1981).
Chemical Extraction and Analysis
- Extraction of Metal Ions: 4-methylpentan-2-ol, closely related to 1-aminopentan-3-ol, is used for the quantitative extraction of iron(III) from acidic solutions, demonstrating the potential of similar compounds in metal extraction and purification processes (Gawali & Shinde, 1974).
Safety And Hazards
Propriétés
IUPAC Name |
1-aminopentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOTYPSPQZVIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433345 | |
| Record name | 1-aminopentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopentan-3-ol | |
CAS RN |
291535-62-1 | |
| Record name | 1-aminopentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



